Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tosyl group and the tetrahydrobenzo[b]thiophene core makes this compound particularly interesting for synthetic chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and a cyclizing agent under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is usually introduced via esterification reactions, where the thiophene derivative is treated with methanol in the presence of an acid catalyst.
Attachment of the Tosylpropanamido Group: This step involves the reaction of the intermediate compound with tosyl chloride and a suitable amine under basic conditions to form the tosylpropanamido moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the tosyl group can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The tosyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tetrahydrobenzo[b]thiophene core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-thiophenecarboxylate
- Methyl 3-sulfonylamino-2-thiophenecarboxylate
- Tosylamido derivatives of benzo[b]thiophene
Uniqueness
What sets Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate apart is the combination of the tosylpropanamido group and the tetrahydrobenzo[b]thiophene core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications
Properties
IUPAC Name |
methyl 2-[3-(4-methylphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-13-7-9-14(10-8-13)28(24,25)12-11-17(22)21-19-18(20(23)26-2)15-5-3-4-6-16(15)27-19/h7-10H,3-6,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTYEZVBZQLKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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